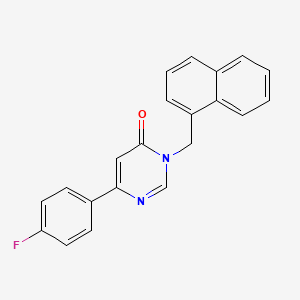

![molecular formula C27H26N2O4S B2525341 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 866588-91-2](/img/structure/B2525341.png)

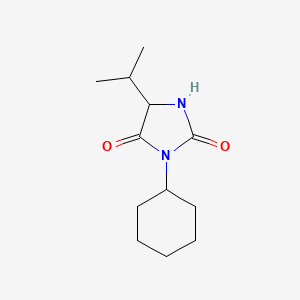

2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide involves multi-step reactions that yield important intermediates for further chemical development. In one study, the synthesis process begins with the reaction of 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines, leading to the formation of N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides. These intermediates, upon debenzylation, yield N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides, which are crucial for the synthesis of tetrahydroisoquinolines . Although the compound is not directly synthesized in the provided papers, the methodologies described could be relevant for its synthesis, considering the structural similarities with quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline moiety, which is a fused ring system combining a benzene ring with a pyridine ring. The novel compounds synthesized in the second study include a quinoline linkage and are further functionalized with a benzo[d]thiazol-2-yl group and a hydrazinyl acetamide moiety . These structural features are indicative of the potential complexity of the compound , which also contains a quinoline core. Spectroscopic techniques such as NMR and IR spectroscopy, as well as elemental analysis, are typically employed to elucidate the structure of such compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives often include the formation of amide bonds and the introduction of various substituents to the quinoline nucleus. For instance, the reaction sequence described in the second paper involves the formation of an acetamide derivative through the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by hydrazine hydrate and 4,7-dichloroquinoline . These reactions are crucial for the introduction of functional groups that define the biological activity of the compounds. The chemical reactions for the synthesis of the compound would likely involve similar strategies to introduce the benzenesulfonyl and dimethylphenyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and chemical reactivity. The synthesized compounds in the studies provided were characterized by their antibacterial activity, which suggests that the compound may also possess biological properties worth investigating . The specific physical and chemical properties of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide would need to be determined experimentally, but it can be inferred that the compound would exhibit properties typical of aromatic acetamides with potential pharmacological applications.

Aplicaciones Científicas De Investigación

Antitumor and Antimicrobial Applications

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the target compound, have demonstrated significant in vitro antitumor activity. These compounds have shown broad-spectrum antitumor properties, with some showing selectivity towards CNS, renal, breast cancer, and leukemia cell lines due to their structural attributes. Molecular docking studies suggest that these compounds inhibit tumor growth by targeting ATP binding sites of key enzymes like EGFR-TK and B-RAF kinase, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016).

Another related study on quinazolinone derivatives has showcased their antimicrobial potential. Compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have been screened for antibacterial and antifungal activities, indicating their efficacy against a range of pathogens including Escherichia coli and Candida albicans, which marks them as promising antimicrobial agents (Desai et al., 2007).

Radiomodulatory Effects

In a study focused on quinazolinone derivatives bearing benzenesulfonamide moiety, compounds were synthesized to evaluate their ability to induce NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells. This enzyme plays a crucial role in detoxifying reactive quinones and protecting cells from oxidative stress. Among these derivatives, a specific compound demonstrated significant NQO1 inducer activity in vitro, showing potential as an antioxidant and radiomodulatory agent. This compound exhibited low toxicity in mice and reduced the damaging effects of gamma radiation, suggesting its utility in radioprotection (Soliman et al., 2020).

Fluorescence and Molecular Docking Studies

Research on structural aspects of amide-containing isoquinoline derivatives, including the study of their interactions with various acids and their fluorescence properties, provides insights into their potential applications in material science and biological imaging. These compounds have shown strong fluorescence emission, making them suitable for developing new fluorescent materials and probes for biological applications (Karmakar et al., 2007).

Propiedades

IUPAC Name |

2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4S/c1-4-20-11-13-24-22(15-20)27(31)25(34(32,33)21-8-6-5-7-9-21)16-29(24)17-26(30)28-23-12-10-18(2)14-19(23)3/h5-16H,4,17H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKBZEMVNXJZMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

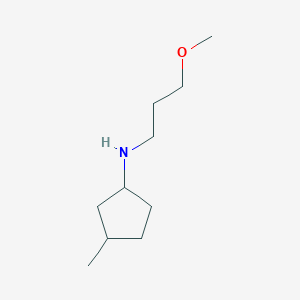

![5,9-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2525261.png)

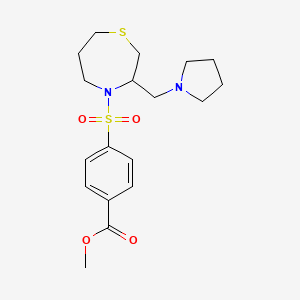

![N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2525263.png)

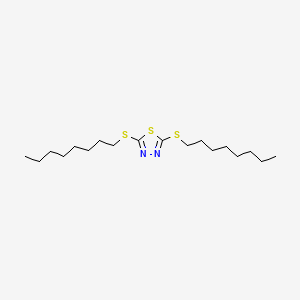

![11-(4-Butoxyphenyl)-5-{[(3,4-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2525266.png)

![(E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2525270.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2525279.png)